molecular formula C21H21BrN2O4 B2862239 5-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 378770-87-7

5-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Numéro de catalogue: B2862239
Numéro CAS: 378770-87-7
Poids moléculaire: 445.313
Clé InChI: YTKTWBGGZVWGKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazoline core substituted with a 4-bromophenyl group at position 3 and a 2-methoxyphenyl group at position 3. The synthesis typically involves cyclocondensation reactions followed by purification via flash chromatography, yielding high-purity (>95% HPLC) products . The bromine atom and methoxy group likely influence electronic properties and intermolecular interactions, which are critical for target binding in biological systems .

Propriétés

IUPAC Name

5-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-28-19-6-3-2-5-16(19)18-13-17(14-9-11-15(22)12-10-14)23-24(18)20(25)7-4-8-21(26)27/h2-3,5-6,9-12,18H,4,7-8,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKTWBGGZVWGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Bromophenyl and methoxyphenyl substituents : These groups may influence the compound's reactivity and biological interactions.
  • A pentanoic acid moiety : This contributes to its solubility and potential interactions with biological targets.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities such as:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of halogenated phenyl groups often enhances this activity due to increased lipophilicity and interaction with microbial membranes .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Research suggests that they may induce apoptosis in cancer cells through multiple pathways, including:

  • Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
  • Induction of oxidative stress : Leading to cell death in cancerous cells while sparing normal cells .

3. Anti-inflammatory Effects

Pyrazole compounds are also investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), similar to known anti-inflammatory drugs like celecoxib . This inhibition can lead to reduced production of pro-inflammatory mediators.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to specific receptors or enzymes : The bromophenyl and methoxyphenyl groups likely enhance binding affinity.
  • Modulation of signaling pathways : This could involve interference with pathways related to inflammation and cell survival.

Case Studies

Recent research has focused on synthesizing and evaluating various pyrazole derivatives, including the target compound. For example:

StudyFindings
Ge et al. (2020)Identified that pyrazolo[1,5-a]pyrimidines exhibit significant fluorescence properties alongside biological activity, suggesting their use as biomarkers in cancer research .
Recent Review (2017)Summarized the diverse biological activities of pyrazole derivatives, noting their potential as therapeutic agents against multiple diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Substituents (R1, R2) Key Structural Features Synthesis Yield (%) Biological Activity Notes
Target Compound R1: 4-Bromophenyl, R2: 2-OMe Methoxy (electron-donating), Br (bulk) N/A Inferred therapeutic Higher solubility due to methoxy; Br may enhance binding .
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) R1: 4-Bromophenyl, R2: Phenyl Lacks methoxy; phenyl instead of 2-OMe 86 Not specified High yield suggests stability; phenyl may reduce polarity.
4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (25) R1: 4-Bromophenyl, R2: 4-Cl Chloro (electron-withdrawing) 27 Not specified Lower yield may reflect steric/electronic challenges with Cl .
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid R1: 4-Bromophenyl, R2: 2-Cl Chloro (meta-substitution) N/A N/A 2-Cl substitution may disrupt π-π stacking vs. 2-OMe .
Isostructural Chloro/Bromo Derivatives R: Cl vs. Br Halogen size/electronegativity N/A Antimicrobial (Cl analog) Br’s larger size may improve van der Waals interactions .
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine Nitrophenyl (electron-withdrawing) Pyrimidine ring N/A N/A Nitro group may reduce metabolic stability but enhance reactivity .

Key Findings:

Substituent Effects: Methoxy (2-OMe): Enhances solubility and polarity compared to chloro or nitro groups. The electron-donating nature of methoxy may improve binding to polar biological targets . Brominated analogs (e.g., compound 24) show superior synthesis yields (86%) compared to chlorinated derivatives (27%) . Chloro: While chloro-substituted compounds (e.g., compound 25) exhibit antimicrobial activity , their lower yields suggest synthetic challenges, possibly due to steric hindrance or electronic effects .

Structural Modifications: Replacement of the methoxy group with thiazole () or pyrimidine () introduces heterocyclic diversity, which can alter electronic properties and target selectivity.

Therapeutic Potential: The target compound’s combination of bromine (for binding) and methoxy (for solubility) may optimize pharmacokinetic profiles. However, direct activity data are lacking, and inferences are drawn from structurally related antimicrobial and quinoline-based analogs .

Notes

  • Synthetic Feasibility : Brominated derivatives generally exhibit higher yields than chlorinated or nitrated analogs, suggesting better synthetic accessibility .
  • Biological Data Gaps : While chloro-substituted compounds demonstrate antimicrobial activity , the target compound’s efficacy remains unverified.
  • Structural Insights : X-ray crystallography (utilizing SHELX software ) has been critical in elucidating molecular conformations of related compounds, aiding in rational drug design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.